molecular formula C18H21N3O2S B2474699 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1396849-42-5

4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2474699
CAS No.: 1396849-42-5
M. Wt: 343.45
InChI Key: JYIOFRYSVNSXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The molecule is substituted with various functional groups including a carboxamide group, a methyl group, and a nicotinoyl group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of different precursors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry can be used to characterize the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiophene derivatives can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Metabolic Pathway Insights

N'-methyl-4-pyridone-3-carboxamide (4-py) is a significant metabolite of nicotinamide and nicotinic acid, closely related to the chemical structure of interest. A study by Shibata and Matsuo (1989) developed a method for the microdetermination of 4-py in humans, providing insights into the metabolism of nicotinamide derivatives. The correlation between daily niacin equivalent intake and 4-py excretion was investigated, highlighting the metabolic processing of nicotinamide and its derivatives in the human body (Shibata & Matsuo, 1989).

Anticancer and Antibacterial Properties

The synthesis and characterization of novel thiophene-2-carboxaldehyde derivatives, including structures similar to 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide, revealed promising anticancer, antibacterial, and antifungal activities. Shareef et al. (2016) demonstrated these compounds' binding characteristics to carrier proteins and pharmacokinetic mechanisms, suggesting their potential in therapeutic applications (Shareef et al., 2016).

Synthesis and Chemical Reactivity

Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and investigated their reactivity towards various nitrogen nucleophiles. This study contributes to understanding the chemical reactivity and potential synthetic applications of thiophene derivatives in heterocyclic chemistry (Mohareb et al., 2004).

Photostabilization of PVC

Balakit et al. (2015) synthesized new thiophene derivatives to investigate their effectiveness as photostabilizers for rigid poly(vinyl chloride) (PVC). This research highlights the potential use of thiophene derivatives, including compounds structurally related to this compound, in improving the photostability of PVC materials, thus extending their applications in various industrial sectors (Balakit et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, optimizing its synthesis, and studying its properties in more detail .

Properties

IUPAC Name

4-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-9-16(24-12-13)17(22)20-10-14-4-7-21(8-5-14)18(23)15-3-2-6-19-11-15/h2-3,6,9,11-12,14H,4-5,7-8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIOFRYSVNSXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.